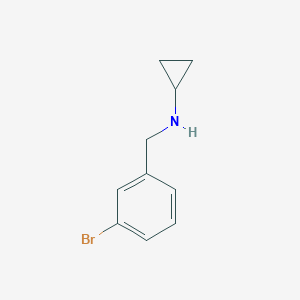

N-(3-bromobenzyl)-N-cyclopropylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-bromobenzyl)-N-cyclopropylamine is a useful research compound. Its molecular formula is C10H12BrN and its molecular weight is 226.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-(3-bromobenzyl)cyclopropanamine, also known as N-(3-bromobenzyl)-N-cyclopropylamine or N-[(3-bromophenyl)methyl]cyclopropanamine, primarily targets tubulin . Tubulin is a globular protein and the main component of microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

The compound interacts with tubulin, affecting its structure and function .

Biochemical Pathways

The compound’s interaction with tubulin can affect various biochemical pathways that rely on the normal functioning of microtubules. These include pathways involved in cell division, intracellular transport, and cell motility . The downstream effects of these disruptions can vary widely depending on the specific cellular context.

Result of Action

The compound’s action on tubulin can lead to a disruption of normal cellular processes, potentially leading to cell death . This makes it a potential candidate for use as an anticancer agent . .

Action Environment

The action, efficacy, and stability of N-(3-bromobenzyl)cyclopropanamine can be influenced by various environmental factors. These may include the presence of other molecules in the cell, the pH of the environment, and the temperature

Biological Activity

N-(3-bromobenzyl)-N-cyclopropylamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H16BrN and a molecular weight of 244.16 g/mol. The compound features a cyclopropyl group attached to a bromobenzyl moiety, which is significant for its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Research indicates that compounds with similar structures often exhibit:

- Antimicrobial Properties : These compounds have shown potential in inhibiting the growth of various bacterial strains.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines, including RKO (colorectal), MCF-7 (breast), and HeLa (cervical) cells. The results indicated:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| RKO | 60.70 | High |

| MCF-7 | 78.72 | Moderate |

| HeLa | 49.79 | High |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent, particularly against colorectal and cervical cancers .

Antimicrobial Activity

In another study, the compound was tested against various bacterial strains, revealing significant inhibitory effects. The minimum inhibitory concentrations (MICs) were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound possesses notable antimicrobial properties, making it a candidate for further exploration in infectious disease management .

Case Studies

- Cytotoxicity in Cancer Models : In vitro studies demonstrated that treatment with this compound led to increased apoptosis in RKO cells, as evidenced by flow cytometry assays showing elevated levels of annexin V staining.

- Antimicrobial Efficacy : A series of experiments conducted on biofilms formed by Staphylococcus aureus showed that this compound disrupted biofilm integrity, leading to enhanced susceptibility to antibiotics.

Scientific Research Applications

Medicinal Chemistry

Cancer Research

N-(3-bromobenzyl)-N-cyclopropylamine has shown promise in cancer research, particularly as an analogue of noscapine, a non-narcotic alkaloid. Studies have demonstrated that this compound can inhibit the viability of cancer cells, specifically in aggressive metastatic breast cancer cell lines such as MDA-MB-231. The compound's mechanism involves disrupting microtubule dynamics by interacting with tubulin, which can lead to cellular apoptosis under certain conditions.

Enzyme Interactions

Research indicates that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential applications in understanding drug interactions and metabolic pathways, making it valuable for drug development studies.

Organic Synthesis

This compound serves as an intermediate in various organic synthesis processes. Its ability to participate in substitution reactions makes it useful for introducing functional groups into larger molecular frameworks. The synthesis typically involves the reaction of 3-bromobenzyl chloride with cyclopropylamine under basic conditions, often using sodium hydroxide or potassium carbonate.

Structural Comparisons and Related Compounds

The unique positioning of the bromine atom at the meta position in this compound provides distinct electronic and steric effects compared to its ortho and para counterparts. This specificity influences its reactivity and biological activity, making it a valuable compound for research and application in synthetic chemistry and pharmacology.

| Compound Name | Description | Unique Features |

|---|---|---|

| 1-(4-Bromophenyl)cyclopropanamine | Similar structure but with bromine at the para position | Different electronic effects due to positional variation |

| 1-(2-Bromophenyl)cyclopropanamine | Bromine at the ortho position | Increased steric hindrance affecting reactivity |

| 1-(3-Chlorophenyl)cyclopropanamine | Chlorine instead of bromine | Different reactivity profile compared to brominated analogs |

Case Studies

Study on Cancer Cell Proliferation

A detailed study examined the effects of this compound on cancer cell proliferation using the sulforhodamine B assay. The results indicated that this compound significantly inhibited the clonogenic potential of MDA-MB-231 cells, showcasing its potential as a therapeutic agent against certain types of cancer.

Exploration of Drug Metabolism

Another investigation focused on the interactions between this compound and cytochrome P450 enzymes. This study aimed to elucidate how this compound influences drug metabolism, providing insights into its safety and efficacy profiles for therapeutic applications.

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-3-1-2-8(6-9)7-12-10-4-5-10/h1-3,6,10,12H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQACTPWGWIMYOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405974 |

Source

|

| Record name | N-(3-bromobenzyl)-N-cyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892570-95-5 |

Source

|

| Record name | N-(3-bromobenzyl)-N-cyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.